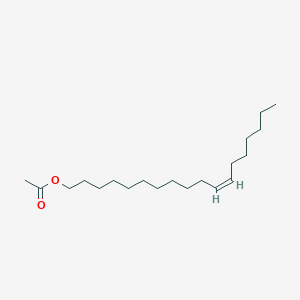

11-cis Vaccenyl Acetate

Descripción general

Descripción

El 11-cis Vaccenil Acetato es un compuesto químico volátil que actúa como feromona en varias especies, incluida la mosca de la fruta Drosophila melanogaster y ciertos escarabajos longicornios . Es el éster acetato del alcohol vaccenil y juega un papel crucial en la mediación del comportamiento de agregación entre estos insectos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 11-cis Vaccenil Acetato típicamente implica la esterificación del alcohol vaccenil con ácido acético. La reacción es catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. Las condiciones de reacción generalmente implican calentar la mezcla a reflujo para facilitar el proceso de esterificación.

Métodos de Producción Industrial: En un entorno industrial, la producción de 11-cis Vaccenil Acetato puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y el rendimiento. El uso de reactivos de alta pureza y entornos de reacción controlados garantiza la producción constante del compuesto .

Tipos de Reacciones:

Oxidación: El 11-cis Vaccenil Acetato puede sufrir reacciones de oxidación, lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: La reducción del grupo acetato puede producir alcohol vaccenil.

Sustitución: El grupo acetato puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar para reacciones de sustitución.

Productos Principales:

Oxidación: Ácido vaccenico.

Reducción: Alcohol vaccenil.

Sustitución: Diferentes ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pheromone Signaling in Drosophila

11-cis Vaccenyl Acetate is the only identified volatile pheromone in Drosophila, playing a crucial role in mediating aggregation behavior among male flies. It activates olfactory neurons located in the T1 sensilla of both male and female flies, which are essential for pheromone sensitivity. Research has demonstrated that the expression of specific receptors, such as Or67d, is vital for detecting VA. Mutations affecting these receptors can significantly alter the sensitivity to this pheromone, indicating its importance in sexual and social behaviors within these insects .

Behavioral Studies

The compound has been extensively studied for its influence on courtship and mating behaviors. For instance, this compound not only affects male-male aggression but also plays a role in female receptivity during mating. The presence of this pheromone can enhance male courtship behavior and influence female choice, showcasing its dual role in sexual selection .

Case Study: Aggression Induction

A study highlighted that exposure to VA robustly promotes male-male aggression in Drosophila, suggesting that it may serve as a cue for competitive interactions among males . This behavioral modulation has implications for understanding the evolutionary aspects of mating strategies and social dynamics within insect populations.

Agricultural Implications

Given its role in mediating behaviors critical for reproduction and survival, this compound has potential applications in pest management strategies. By manipulating pheromone signaling pathways or utilizing synthetic versions of VA, researchers can develop methods to control pest populations by disrupting their mating behaviors or aggregative tendencies. This approach could lead to environmentally friendly pest control solutions that minimize reliance on chemical insecticides .

Molecular Mechanisms

The molecular mechanisms underlying the action of this compound have been a focal point of research. Studies have shown that VA induces conformational changes in specific receptors, which subsequently activate neuronal pathways involved in pheromone perception. Understanding these pathways can aid in the development of targeted interventions to manipulate behavior in pest species .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Nature | This compound (VA), a volatile pheromone |

| Primary Organism | Drosophila melanogaster |

| Behavioral Impact | Mediates aggregation, courtship, and aggression among males |

| Receptor Involvement | Requires specific olfactory receptors (e.g., Or67d) for sensitivity |

| Potential Applications | Pest management strategies through behavioral manipulation |

Mecanismo De Acción

El 11-cis Vaccenil Acetato ejerce sus efectos uniéndose a receptores olfativos específicos en las antenas de los insectos. En Drosophila, la subunidad de receptor olfativo Or67d es necesaria para la detección de este compuesto. La unión del 11-cis Vaccenil Acetato a estos receptores desencadena una cascada de señalización que conduce a la activación de neuronas olfativas, lo que finalmente influye en el comportamiento de los insectos .

Compuestos Similares:

Ácido cis-Vaccenico: La forma de ácido carboxílico del alcohol vaccenil.

Acetato de E-11-Octadecen-1-ol: Un isómero estereoisómero del 11-cis Vaccenil Acetato.

Acetato de Z-11-Octadecen-1-ol: Otro estereoisómero con una configuración diferente.

Unicidad: El 11-cis Vaccenil Acetato es único debido a su papel específico como feromona en Drosophila y su capacidad para mediar el comportamiento de agregación. Su interacción específica con el receptor Or67d lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

cis-Vaccenic Acid: The carboxylic acid form of vaccenyl alcohol.

E-11-Octadecen-1-ol Acetate: A stereoisomer of 11-cis Vaccenyl Acetate.

Z-11-Octadecen-1-ol Acetate: Another stereoisomer with a different configuration.

Uniqueness: this compound is unique due to its specific role as a pheromone in Drosophila and its ability to mediate aggregation behavior. Its specific interaction with the Or67d receptor distinguishes it from other similar compounds .

Actividad Biológica

11-cis Vaccenyl Acetate (cVA) is a male-specific lipid pheromone in Drosophila melanogaster that plays a crucial role in mediating various social behaviors, particularly aggregation and courtship. This article explores the biological activity of cVA, focusing on its mechanisms of action, receptor interactions, and behavioral implications.

This compound is a long-chain fatty acid derivative characterized by its unique cis configuration at the 11th carbon position. Its chemical structure contributes to its volatility and olfactory properties, making it an effective pheromone.

The detection of cVA is primarily facilitated through specialized olfactory neurons located in the T1 sensilla of the Drosophila antenna. These neurons express specific receptors that respond to cVA, leading to behavioral changes in both male and female flies.

Pheromone Receptor Interaction

Research has identified that the receptor responsible for cVA sensitivity is Or67d, which is essential for the activation of T1 neurons. The binding of cVA to this receptor initiates a cascade of neuronal responses:

- Conformational Changes : The binding of cVA induces specific conformational shifts in the pheromone-binding protein LUSH, which enhances the sensitivity of olfactory neurons to cVA .

- Neuronal Activation : Once activated, T1 neurons generate action potentials that signal the presence of cVA, influencing behaviors such as aggregation and courtship .

Behavioral Effects

The biological activity of cVA extends beyond mere detection; it significantly influences social interactions among flies:

- Aggregation Behavior : cVA promotes aggregation in both male and female flies, facilitating social cohesion within populations .

- Courtship Inhibition : Interestingly, cVA also exhibits anti-aphrodisiac properties. It can inhibit male courtship behaviors towards other males, thereby reducing competition .

Research Findings and Case Studies

Numerous studies have investigated the effects of cVA on Drosophila behavior. Below are key findings summarized in a table format:

| Study | Focus | Findings |

|---|---|---|

| Jallon et al. (1981) | Anti-aphrodisiac effect | Demonstrated that synthetic cVA inhibits male courtship behaviors. |

| Ejima et al. (2007) | Courtship inhibition | Showed that application of cVA reduces overall courtship activities. |

| Billeter et al. (2009) | Copulation success | Found that exposure to cVA decreases copulation success rates among males. |

| Thistle et al. (2012) | Behavioral response | Reported that lower concentrations of cVA can still effectively inhibit courtship behavior. |

Propiedades

IUPAC Name |

[(Z)-octadec-11-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKEDWVAOAFQY-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028467 | |

| Record name | (11Z)-11-Octadecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-98-7 | |

| Record name | cis-Vaccenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6186-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaccenyl acetate, 11-cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11Z)-11-Octadecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACCENYL ACETATE, 11-CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M29ZH9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.